Computed Lipophilicity (XLogP3): Intermediate Profile Between tert-Butyl and n-Propyl Analogs
The target compound displays a computed XLogP3 of 1.5, positioning it at an intermediate lipophilicity between the more lipophilic 3-tert-butyl analog (XLogP3 = 1.9) and the less lipophilic 3-propyl analog (XLogP3 = 1.1) [1]. This 0.4-unit reduction relative to the tert-butyl isomer and 0.4-unit increase relative to the propyl analog provide a tunable window for optimizing membrane permeability and solubility in lead series without altering the core 1,2,4-oxadiazole-5-carbaldehyde scaffold.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 3-tert-Butyl analog: XLogP3 = 1.9; 3-Propyl analog: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = −0.4 vs. tert-butyl; +0.4 vs. propyl |
| Conditions | XLogP3 3.0 algorithm, PubChem 2019.06.18 release |
Why This Matters
A 0.4-unit lipophilicity difference can meaningfully shift oral absorption potential and nonspecific protein binding, making the sec-butyl compound a strategic choice when both tert-butyl (overly greasy) and propyl (overly polar) are suboptimal.
- [1] PubChem CID 63771157 (XLogP3 = 1.5); CID 63773019 (XLogP3 = 1.9); CID 63770974 (XLogP3 = 1.1). Computed by XLogP3 3.0. https://pubchem.ncbi.nlm.nih.gov/ View Source
